3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that features a benzodioxole moiety and a chromenone structure
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have antitumor effects , suggesting that the compound may target cancer cells or related pathways.
Mode of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might interact with its targets to induce programmed cell death and halt cell division, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Based on the observed antitumor effects of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Similar compounds are known to have high gi absorption , suggesting that Oprea1_782916 might also have good oral bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might lead to the death of cancer cells and inhibit their proliferation.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 180.16 .
Cellular Effects
Some studies suggest that similar compounds may have significant antitumor activity , indicating a potential influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole moiety, followed by its integration into the chromenone structure. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 2-(benzo[d][1,3]dioxol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- 4-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2H-chromen-2-one
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of the benzodioxole and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSEOPVHWEPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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